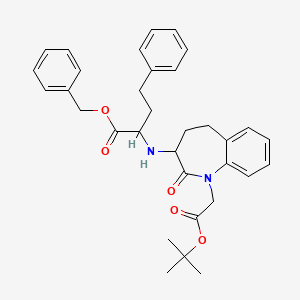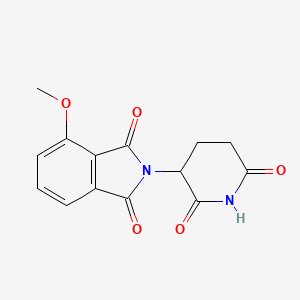
Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester is an ester-protected metabolite of benazepril, which is an angiotensin-converting enzyme inhibitor. This compound is primarily used in proteomics research and has a molecular formula of C33H38N2O5 with a molecular weight of 542.67 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester involves the esterification of benazeprilat with benzyl alcohol and tert-butyl glycine. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to maintain consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development in proteomics and other fields .
Wissenschaftliche Forschungsanwendungen
Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in various chemical reactions and synthesis processes.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent for conditions related to the renin-angiotensin system.
Industry: In the development of new drugs and biochemical compounds.
Wirkmechanismus
The mechanism of action of Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester involves the inhibition of angiotensin-converting enzyme, which plays a crucial role in the regulation of blood pressure. By inhibiting this enzyme, the compound helps to reduce the production of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure and improving cardiovascular health .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benazepril: The parent compound of Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester, also an angiotensin-converting enzyme inhibitor.
Enalapril: Another angiotensin-converting enzyme inhibitor with similar therapeutic effects.
Lisinopril: A widely used angiotensin-converting enzyme inhibitor with a similar mechanism of action.
Uniqueness
This compound is unique due to its ester-protected structure, which enhances its stability and solubility. This makes it particularly useful in proteomics research and other scientific applications where stability and solubility are critical .
Eigenschaften
Molekularformel |
C33H38N2O5 |
|---|---|
Molekulargewicht |
542.7 g/mol |
IUPAC-Name |
benzyl 2-[[1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoate |
InChI |
InChI=1S/C33H38N2O5/c1-33(2,3)40-30(36)22-35-29-17-11-10-16-26(29)19-21-27(31(35)37)34-28(20-18-24-12-6-4-7-13-24)32(38)39-23-25-14-8-5-9-15-25/h4-17,27-28,34H,18-23H2,1-3H3 |
InChI-Schlüssel |
RWCSKKNSVKJXAY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CN1C2=CC=CC=C2CCC(C1=O)NC(CCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2S,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B8465712.png)









![4-[(4-Acetylpiperazin-1-yl)methyl]phenol](/img/structure/B8465792.png)


